5-Methyl-1,2,3-thiadiazole-4-carbohydrazide
Description
Overview of 1,2,3-Thiadiazole (B1210528) Derivatives in Contemporary Chemical Research
Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms within the ring. isres.orgwikipedia.org There are four constitutional isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879)—distinguished by the relative positioning of the heteroatoms. wikipedia.orgmdpi.com Among these, the 1,2,3-thiadiazole scaffold has garnered significant interest from researchers due to its versatile applications and wide array of biological activities. mdpi.com
In contemporary chemical research, 1,2,3-thiadiazole derivatives are recognized as important pharmacophores, meaning they are a key structural component responsible for a compound's biological activity. mdpi.com These derivatives have demonstrated a broad spectrum of biomedical applications, including antifungal, antiviral, insecticidal, and anticancer properties. mdpi.com Their utility also extends to agriculture, where they have been investigated as plant activators. mdpi.com The diverse functionality of the 1,2,3-thiadiazole moiety makes it a privileged template in the fields of medicine, pharmacology, and materials science, attracting ongoing research to explore its potential for developing new therapeutic agents. isres.orgmdpi.com
The synthesis of these compounds is a critical area of study, with various methods developed to construct the 1,2,3-thiadiazole ring. These synthetic strategies are crucial for creating novel derivatives with enhanced or specific activities. mdpi.com The research into carbohydrazide-based 1,2,3-thiadiazoles, for instance, has led to the discovery of compounds with potent antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com
Structural Features and Chemical Significance of 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide
This compound is a specific derivative within this larger family. Its structure is defined by the core 1,2,3-thiadiazole ring, which is substituted at two adjacent carbon atoms. A methyl group (-CH₃) is attached at position 5, and a carbohydrazide (B1668358) group (-CONHNH₂) is attached at position 4.
The structural characteristics of this molecule have been confirmed through various spectroscopic methods. Studies on related N'-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides show characteristic signals in ¹H NMR and ¹³C NMR spectra that confirm the arrangement of these functional groups. researchgate.net The presence of the carbohydrazide moiety is particularly significant as it offers a reactive site for further chemical modifications. researchgate.net
The primary chemical significance of this compound lies in its role as a versatile synthetic intermediate. The hydrazide group can readily react with other molecules, such as carbonyl azides, to form more complex structures like semicarbazides. researchgate.net This reactivity allows chemists to use it as a building block for designing and synthesizing novel, potentially biologically active compounds. For example, it has served as a precursor in the synthesis of a series of new N-tert-butyl-N′-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides, which were designed to explore new bioactive molecules. researchgate.net
Table 1: Key Structural and Chemical Features
| Feature | Description |
|---|---|
| Core Heterocycle | 1,2,3-Thiadiazole |
| Substituent at C4 | Carbohydrazide (-CONHNH₂) |
| Substituent at C5 | Methyl (-CH₃) |
| Chemical Role | Synthetic Intermediate / Building Block |
| Key Reactive Group | Carbohydrazide Moiety |
Historical Development and Evolution of Thiadiazole Chemistry
The history of thiadiazole chemistry dates back to the 19th and 20th centuries. While the 1,2,4-thiadiazole isomer was first described as early as 1821, its synthesis and characterization were more firmly established in 1955. isres.org The broader development of thiadiazole chemistry is closely linked to the discovery and study of hydrazines in the late 19th century.
A pivotal moment in the synthesis of the 1,2,3-thiadiazole ring system was the development of the Hurd-Mori reaction in 1955. isres.orgwikipedia.org This method involves the cyclization of acylhydrazones with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring. wikipedia.orgwikipedia.org The Hurd-Mori reaction remains a fundamental and widely used protocol for preparing these compounds and has been applied to the synthesis of numerous complex derivatives, including tricyclic annelated 1,2,3-thiadiazoles and various substituted furyl-1,2,3-thiadiazoles. lookchem.comresearchgate.net
Over the decades, research has expanded from fundamental synthesis to exploring the vast practical applications of thiadiazole derivatives. Initially, some were investigated for their utility as pesticides and in the development of dyes. gavinpublishers.comresearchgate.net As understanding of their chemical properties grew, their potential in medicine became a major focus, leading to the discovery of derivatives with a wide range of pharmacological activities that continue to be explored today. gavinpublishers.commdpi.comnih.gov
Table 2: Timeline of Key Developments in Thiadiazole Chemistry
| Year | Development | Significance |
|---|---|---|
| 1821 | First description of the 1,2,4-thiadiazole isomer. isres.org | Marks the earliest known reference to a thiadiazole structure. |
| 1954 | First report of 5-amino-3-methyl-1,2,4-thiadiazole. researchgate.net | An early example of a substituted thiadiazole synthesis. |
| 1955 | Development of the Hurd-Mori reaction. wikipedia.org | Established a key and versatile synthetic route to 1,2,3-thiadiazoles. |
| 1955 | Synthesis and characterization of 1,2,4-thiadiazole. isres.org | Provided a solid chemical foundation for this isomer class. |
Structure
3D Structure
Properties
IUPAC Name |
5-methylthiadiazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)7-8-10-2/h5H2,1H3,(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBISBKMVYROIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NS1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669370 | |
| Record name | 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4137-63-7 | |
| Record name | 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 1,2,3 Thiadiazole 4 Carbohydrazide
Classical Synthetic Routes to the 1,2,3-Thiadiazole (B1210528) Core
Classical approaches to the 1,2,3-thiadiazole ring are characterized by well-established reactions that have been refined over decades. These methods typically involve cyclization reactions of acyclic precursors and subsequent functional group manipulations to arrive at the desired carbohydrazide (B1668358) structure.
The formation of the 1,2,3-thiadiazole ring is the critical step in the synthesis. The most prominent and widely used classical method is the Hurd-Mori synthesis. e-bookshelf.dewikipedia.org This reaction involves the cyclization of hydrazones, which have an active α-methylene group, using thionyl chloride (SOCl₂). mdpi.comresearchgate.net The hydrazone is typically derived from a ketone or β-ketoester by condensation with a hydrazine (B178648) derivative, such as semicarbazide (B1199961) or a carbohydrazide. mdpi.comresearchgate.net The thionyl chloride provides the sulfur atom and acts as the dehydrating and cyclizing agent, leading to the formation of the stable aromatic 1,2,3-thiadiazole heterocycle. e-bookshelf.deresearchgate.net
Other classical, though less commonly cited for this specific substitution pattern, methods include:
The Pechmann Synthesis: This involves the 1,3-dipolar cycloaddition of diazo compounds to a C=S double bond, typically from an isothiocyanate. isres.org
The Wolff Synthesis: This route proceeds via the cyclization of α-diazothiocarbonyl compounds. isres.org
While thiosemicarbazides are common starting materials for the synthesis of various thiadiazole isomers, particularly 1,3,4-thiadiazoles, their direct application to form the 1,2,3-thiadiazole core in this context is primarily through their conversion to hydrazone intermediates for the Hurd-Mori reaction. nih.govjocpr.com
The introduction of the carbohydrazide functional group (-CONHNH₂) is a crucial step to form the final product. This transformation is most commonly and efficiently achieved by the hydrazinolysis of a corresponding ester precursor, typically an ethyl or methyl carboxylate. mdpi.com Specifically, a compound such as ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate can be reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695) under reflux conditions. mdpi.com The nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide. This method is a standard and high-yielding procedure in heterocyclic and medicinal chemistry for converting esters to hydrazides. mdpi.commdpi.com
A logical and practical stepwise construction of 5-methyl-1,2,3-thiadiazole-4-carbohydrazide combines the Hurd-Mori ring formation with subsequent hydrazinolysis. A representative synthetic pathway can be outlined as follows:
Formation of Hydrazone Intermediate: The synthesis begins with a suitable β-dicarbonyl compound, such as ethyl acetoacetate. This starting material is first converted into its α-acetyl derivative, ethyl 2-acetyl-3-oxobutanoate. This intermediate is then condensed with a hydrazine derivative, like ethyl carbazate (B1233558) (carboethoxyhydrazine), to form the corresponding carboethoxyhydrazone. This hydrazone contains the necessary carbon backbone and active methylene (B1212753) group required for the subsequent cyclization. researchgate.netresearchgate.net
Hurd-Mori Cyclization: The prepared carboethoxyhydrazone undergoes cyclization upon treatment with thionyl chloride. researchgate.net This reaction constructs the 1,2,3-thiadiazole ring, yielding the key intermediate, ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.
Hydrazinolysis: In the final step, the ethyl ester group of the thiadiazole intermediate is converted to the carbohydrazide. This is accomplished by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the target compound, this compound. mdpi.com
The following table summarizes the key transformations in this classical stepwise synthesis.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | Ethyl 2-acetyl-3-oxobutanoate | Ethyl carbazate | Ethyl 2-(1-(ethoxycarbonyl)hydrazono)ethyl-3-oxobutanoate | Condensation |
| 2 | Hydrazone from Step 1 | Thionyl Chloride (SOCl₂) | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | Hurd-Mori Cyclization |
| 3 | Ester from Step 2 | Hydrazine Hydrate (N₂H₄·H₂O) | This compound | Hydrazinolysis |
Modern and Optimized Synthetic Protocols
While classical methods provide reliable pathways, modern organic synthesis seeks to improve efficiency, safety, and scalability. However, specific advanced protocols for this compound are not widely documented in publicly accessible literature.
A comprehensive review of patent literature does not reveal specific patented routes for the synthesis of this compound. While modern synthetic protocols utilizing intermediates such as Pinner salts and acetamidines have been patented for the synthesis of isomeric compounds, namely 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067), these methods are not applicable to the 1,2,3-thiadiazole isomer and fall outside the scope of this analysis. Patented methods for the broader class of 1,2,3-thiadiazoles often focus on novel starting materials or catalysts for classical reactions, such as the synthesis of 5-amino-1,2,3-thiadiazoles from diazoacetonitrile and a sulfide (B99878) salt. google.com
There are no established or published protocols specifically detailing the isotopic labeling of this compound. The synthesis of methyl-d3 deuterated analogues would require the incorporation of a CD₃ group at the appropriate synthetic stage. Conceptually, this could be achieved by utilizing a deuterated starting material, such as a deuterated version of ethyl acetoacetate, in the classical stepwise synthesis described in section 2.1.3. However, without specific experimental validation, this remains a theoretical approach. Detailed methodologies for the synthesis of methyl-d3 deuterated thiadiazole carbohydrazides in the patent literature are specific to the 1,2,4-thiadiazole (B1232254) isomer and cannot be directly extrapolated to the target compound.
Industrial Scale Synthesis Considerations
Transitioning the synthesis of thiadiazole derivatives from laboratory to industrial scale presents significant challenges related to safety, cost, robustness, and environmental impact. While specific industrial-scale data for this compound is not extensively detailed, analysis of analogous compounds such as 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a key pharmaceutical intermediate, offers valuable insights.
| Parameter | Traditional Synthesis Route | Optimized Industrial Route |
|---|---|---|
| Key Reagents | Chlorocarbonylsulfenyl chloride, Methylcyanoformate | Safer, more readily available alternatives |
| Safety Concerns | Use of hazardous and difficult-to-source reagents | Avoidance of particularly hazardous chemistry |
| Overall Yield | Less than 30% | Greater than 67% |
| Product Quality | Prone to sulfur impurities | Higher purity of final product |
| Scalability | Problematic due to safety and yield issues | Demonstrated robustness on a large scale |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. These approaches focus on using less hazardous materials, improving energy efficiency, and minimizing waste.
Micelle-Promoted Reaction Environments
One innovative green chemistry strategy involves the use of micelle-promoted reaction environments. Micelles are aggregates of surfactant molecules that form in water. In organic synthesis, they can act as nano-reactors, creating a non-polar interior within the aqueous bulk phase. This environment can solubilize organic reactants, thereby facilitating reactions in water, the greenest of solvents.
This technique has been successfully applied to the multi-component synthesis of 1,2,3-triazoles, a related class of heterocycles, at room temperature. researchgate.net Applying this to the synthesis of this compound could offer significant advantages. By promoting the reaction in water, the need for volatile and often toxic organic solvents is eliminated. Furthermore, the localized concentration of reactants within the micelles can lead to enhanced reaction rates and potentially milder reaction conditions, reducing energy consumption.
Catalyst Systems in Thiadiazole Synthesis (e.g., Palladium Catalysts)
The classical Hurd-Mori reaction is a primary method for synthesizing the 1,2,3-thiadiazole ring. nih.gov This method typically involves the cyclization of hydrazones using a stoichiometric amount of thionyl chloride. nih.govthieme-connect.de While effective, this approach has drawbacks related to the use of a harsh reagent and the generation of significant waste.
Modern synthetic chemistry seeks to replace such stoichiometric reagents with catalytic systems. A notable green improvement on the Hurd-Mori reaction is a metal-free, TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur. organic-chemistry.orgresearchgate.net This method provides good yields of 1,2,3-thiadiazoles under milder conditions, representing a more sustainable alternative. organic-chemistry.org
While palladium catalysts are powerful tools in heterocyclic chemistry, their primary application has been in the C-H functionalization of pre-formed rings rather than in the initial ring synthesis. nih.govscienceopen.commdpi.com The development of catalytic systems, particularly those avoiding heavy metals, is a key focus in the green synthesis of thiadiazoles.
| Feature | Classical Hurd-Mori Reaction | TBAI-Catalyzed Synthesis |
|---|---|---|
| Primary Reagent | Thionyl Chloride (Stoichiometric) | Elemental Sulfur |
| Catalyst | None | Tetrabutylammonium iodide (TBAI) |
| Approach | Reagent-based cyclization | Metal-free catalysis |
| Green Advantage | Less favorable due to harsh reagent | Improved sustainability by avoiding thionyl chloride |
Solvent Selection and Reaction Condition Optimization
Optimizing solvent selection and reaction conditions is a cornerstone of green chemistry. The goal is to minimize waste, reduce energy consumption, and use less hazardous materials. For thiadiazole synthesis, this involves moving away from conventional, often chlorinated, solvents toward greener alternatives like ethanol or even solvent-free conditions. organic-chemistry.orgmdpi.com
Several energy-efficient techniques have been successfully employed for the synthesis of thiadiazole derivatives, yielding excellent results. nanobioletters.combohrium.com
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often increases product yields. nanobioletters.comresearchgate.netingentaconnect.com Microwave heating is more uniform and efficient than conventional heating. researchgate.net
Ultrasonication: Sonochemistry, or the use of ultrasound, can also enhance reaction rates and yields. nanobioletters.comresearchgate.net It promotes chemical reactions through the process of acoustic cavitation. researchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent (e.g., by grinding reactants together) is an ideal green method that completely eliminates solvent waste. semnan.ac.ir The use of recoverable ionic liquids as catalysts in solvent-free conditions has also been explored for synthesizing thiadiazole-containing structures. semnan.ac.ir
By systematically optimizing parameters such as solvent, temperature, reaction time, and catalyst loading, the synthesis of this compound can be made significantly more efficient and environmentally benign. researchgate.netresearchgate.netscielo.br
| Strategy | Description | Key Benefits |
|---|---|---|
| Alternative Energy Sources | Use of microwave irradiation or ultrasonication. nanobioletters.com | Reduced reaction times, increased yields, lower energy use. researchgate.netingentaconnect.com |
| Green Solvents | Replacing hazardous solvents with benign alternatives like water or ethanol. organic-chemistry.orgmdpi.com | Reduced toxicity and environmental pollution. |
| Solvent-Free Conditions | Performing reactions by grinding solids or using ionic liquids. semnan.ac.ir | Elimination of solvent waste, simplified purification. |
Derivatization and Structural Modification of 5 Methyl 1,2,3 Thiadiazole 4 Carbohydrazide
Formation of Hydrazone Derivatives (Schiff Bases)
The condensation of the terminal amino group of the carbohydrazide (B1668358) moiety with carbonyl compounds is a primary route for derivatization, leading to the formation of hydrazones, also known as Schiff bases. This reaction introduces a new azomethine (–N=CH–) functionality, which significantly alters the molecule's structural and electronic properties.
The most common method for synthesizing hydrazone derivatives from 5-methyl-1,2,3-thiadiazole-4-carbohydrazide involves a direct condensation reaction with various aldehydes and ketones. mdpi.comnih.gov This reaction is typically carried out by refluxing the carbohydrazide with the chosen carbonyl compound in a suitable solvent, such as ethanol (B145695). mdpi.com The process is straightforward and generally results in good to excellent yields, ranging from 57% to 98%. mdpi.com
The reaction involves the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable hydrazone product. mdpi.com A wide variety of substituted aromatic and heterocyclic aldehydes have been successfully used in these reactions, demonstrating the robustness of this synthetic method. mdpi.com For example, a series of 15 new hydrazide-hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized through this condensation method. mdpi.com The successful formation of the hydrazone linkage is often confirmed by spectroscopic methods, such as ¹H NMR, which shows a characteristic singlet signal for the =CH proton. mdpi.com
Table 1: Examples of Hydrazone Derivatives from this compound and Various Aldehydes Data sourced from a study on 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives. mdpi.com
| Reactant Aldehyde | Resulting Hydrazone Substituent | Yield (%) |
| 2-chlorobenzaldehyde | N'-(2-chlorobenzylidene) | 88 |
| 3-chlorobenzaldehyde | N'-(3-chlorobenzylidene) | 85 |
| 4-chlorobenzaldehyde | N'-(4-chlorobenzylidene) | 98 |
| 2-hydroxybenzaldehyde | N'-(2-hydroxybenzylidene) | 81 |
| 4-hydroxybenzaldehyde | N'-(4-hydroxybenzylidene) | 85 |
| 4-methoxybenzaldehyde | N'-(4-methoxybenzylidene) | 90 |
| 4-(dimethylamino)benzaldehyde | N'-(4-(dimethylamino)benzylidene) | 89 |
| 2-nitrobenzaldehyde | N'-(2-nitrobenzylidene) | 82 |
| 5-nitrofuran-2-carbaldehyde | N'-(5-nitrofuran-2-ylmethylene) | 57 |
The synthesis of hydrazones from this compound is a strategic approach to create novel hydrazide-hydrazone scaffolds. ccspublishing.org.cn This molecular design combines two important pharmacophores—the 1,2,3-thiadiazole (B1210528) ring and the hydrazide-hydrazone linkage—into a single molecule. mdpi.com This combination is pursued to generate new chemical entities with unique structural features. mdpi.com Hydrazide-hydrazones are recognized as versatile and attractive scaffolds in various chemical fields. ccspublishing.org.cn By reacting the parent carbohydrazide with a diverse library of aldehydes, researchers can systematically modify the steric and electronic properties of the final compounds and build extensive libraries of novel derivatives. mdpi.comccspublishing.org.cn
Modifications at the Carbohydrazide Moiety
Beyond forming hydrazones, the carbohydrazide moiety can undergo further chemical transformations, including acylation and cyclization reactions, which lead to the formation of entirely new heterocyclic systems.
The hydrazone derivatives obtained from carbohydrazides can be subjected to acylation reactions. For instance, the hydroxyl groups on a substituted hydrazone can be acetylated. nih.gov A typical procedure involves reacting the hydrazone derivative with acetic anhydride (B1165640) in the presence of a base like pyridine. nih.gov This reaction adds acetyl groups to the molecule, further modifying its properties.
The carbohydrazide functional group and its derivatives are key intermediates for the synthesis of various five-membered heterocyclic rings. Through intramolecular cyclization reactions, the open-chain hydrazide or its derivatives can be converted into stable aromatic systems like oxadiazoles, thiadiazoles, and triazoles.
Oxadiazoles: 1,3,4-Oxadiazole (B1194373) rings can be synthesized from carbohydrazide precursors. One common method involves the oxidative cyclization of N-acyl hydrazones. jchemrev.com Another approach is to convert the carbohydrazide into an N-formyl derivative, which is then cyclized by refluxing with a dehydrating agent such as phosphorous pentoxide. nih.gov A range of synthetic strategies exist for these transformations, often involving inexpensive and readily available reagents. jchemrev.comrsc.org
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved from thiosemicarbazide (B42300) intermediates, which are readily prepared from carbohydrazides. nih.govresearchgate.net For example, reacting a carbohydrazide with an isothiocyanate yields a thiosemicarbazide derivative. This intermediate can then be cyclized under acidic conditions, such as with concentrated sulfuric acid or acetic anhydride, to form the 1,3,4-thiadiazole (B1197879) ring. nih.govresearchgate.netbu.edu.eg Alternatively, phosphorous pentasulphide can be used as a cyclizing agent. nih.gov
Triazoles: 1,2,4-Triazole (B32235) derivatives can also be synthesized from carbohydrazide precursors. A common route involves reacting the carbohydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized under basic conditions. nih.gov For example, refluxing the thiosemicarbazide intermediate with sodium hydroxide (B78521) can lead to the formation of a 5-substituted-4H-1,2,4-triazole-3-thiol. nih.gov Another method involves the cyclization of a carbohydrazide with an aldehyde in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. cbijournal.com
Table 2: Summary of Cyclization Reactions to Form Heterocyclic Systems
| Starting Moiety | Key Reagents | Resulting Heterocycle |
| N-Acyl Hydrazone | Oxidizing agents (e.g., Chloramine-T) jchemrev.com | 1,3,4-Oxadiazole |
| N-Formyl Hydrazide | Phosphorous Pentoxide (P₂O₅) nih.gov | 1,3,4-Oxadiazole |
| Thiosemicarbazide | Acetic Anhydride or H₂SO₄ nih.govresearchgate.net | 1,3,4-Thiadiazole |
| Thiosemicarbazide | Sodium Hydroxide (NaOH) nih.govnih.gov | 1,2,4-Triazole |
| Carbohydrazide | Ammonium Acetate / Aldehyde cbijournal.com | 1,2,4-Triazole |
Functionalization and Substitution on the Thiadiazole Ring System
The structure of this compound already features substitution at the C4 and C5 positions of the thiadiazole ring. Direct post-synthesis functionalization or substitution on this pre-formed ring is not a commonly reported synthetic strategy in the literature. The primary focus of derivatization is the versatile elaboration of the carbohydrazide side chain at the C4 position.
The synthesis of the 1,2,3-thiadiazole ring itself, often accomplished via methods like the Hurd-Mori reaction, allows for the incorporation of different functional groups from the outset. pleiades.onlineresearchgate.net This reaction typically involves the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride. pleiades.onlineresearchgate.net By choosing different starting ketones, the substituents at the C4 and C5 positions of the resulting 1,2,3-thiadiazole ring can be varied. researchgate.net Therefore, functional diversity on the thiadiazole ring is typically achieved by selecting appropriately substituted precursors during the ring synthesis rather than by direct substitution on the final heterocyclic product.
Nucleophilic Substitution Reactions
The 1,2,3-thiadiazole ring is characterized by low electron density on its carbon atoms, which generally makes it resistant to electrophilic substitution but susceptible to nucleophilic attack, with the C5 position being a preferential site. chemicalbook.com However, direct nucleophilic substitution on the thiadiazole ring of this compound is not a commonly employed derivatization strategy.
The primary site for nucleophilic reactions is the carbohydrazide functional group. The lone pair of electrons on the terminal nitrogen atom of the hydrazide makes it a potent nucleophile, readily reacting with various electrophiles. A significant and widely utilized reaction is the condensation with aldehydes and ketones to form hydrazones. mdpi.comnih.gov This reaction proceeds via a nucleophilic addition of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable hydrazone linkage (-CO-NH-N=CH-R).
This straightforward and efficient reaction allows for the introduction of a wide array of substituents (R groups) onto the core structure, making it a cornerstone for creating libraries of derivatives for biological screening. mdpi.comnih.gov The reaction is typically carried out in a suitable solvent such as ethanol, often under reflux for a few hours. mdpi.com
Table 1: Examples of Hydrazone Derivatives from 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Reaction Conditions | Reference |
|---|---|---|---|
| Substituted Aldehydes | 4-methyl-N'-[(aryl/heteroaryl)methylidene]-1,2,3-thiadiazole-5-carbohydrazides | Absolute ethanol, reflux, 1-2 hours | nih.gov |
Beyond simple condensation, the hydrazide moiety can participate in cyclization reactions to form other heterocyclic systems. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole rings, further expanding the chemical diversity of the derivatives. scispace.com
Oxidation and Reduction Pathways of the Thiadiazole Ring
The 1,2,3-thiadiazole ring exhibits a degree of aromaticity, contributing to its relative stability. However, it can undergo oxidation and reduction reactions, which can sometimes lead to ring-opening or rearrangement products.
Oxidation: The oxidation of 1,2,3-thiadiazoles can be achieved using various oxidizing agents. For instance, oxidation of monocyclic 1,2,3-thiadiazoles by the cytochrome P450 enzyme system can result in the extrusion of the three heteroatoms and the formation of corresponding acetylenes. nih.gov This suggests that under certain oxidative conditions, the thiadiazole ring can be cleaved. The sulfur atom in the thiadiazole ring is also susceptible to oxidation, which could potentially lead to the formation of S-oxides or S,S-dioxides, though this is more commonly reported for other thiadiazole isomers. rsc.org
Reduction: The 1,2,3-thiadiazole ring has been found to be generally resistant to reduction by common reducing agents. nih.gov Attempts to reduce the ring often result in either the recovery of the starting material or decomposition into complex mixtures. In a notable study, the attempted reduction of ethyl 1,2,3-thiadiazole-4-carboxylate using samarium/iodine in methanol (B129727) did not lead to the expected reduction of the carboxylate or the ring. Instead, it resulted in an unusual dimeric ring enlargement with the incorporation of an additional sulfur atom, forming a 1,2,5-trithiepane (B15176187) derivative. nih.gov This highlights the complex reactivity of the 1,2,3-thiadiazole system under reductive conditions.
It is important to note that substituents on the thiadiazole ring can be selectively reduced without affecting the ring itself. For example, a carboxylate group at the 5-position of a 1,2,3-thiadiazole has been successfully reduced to the corresponding alcohol using sodium borohydride, leaving the heterocyclic ring intact. mdpi.com
Introduction of Varied Substituents for Chemical Space Exploration
The exploration of the chemical space around the this compound scaffold is crucial for identifying novel compounds with desired properties. The introduction of varied substituents can be achieved through several synthetic strategies.
As previously discussed, the most facile method for introducing diversity is through the condensation of the carbohydrazide with a wide range of aldehydes and ketones. mdpi.comnih.govccspublishing.org.cn This approach allows for the systematic variation of steric and electronic properties of the substituent at the hydrazone moiety.
Furthermore, the synthesis of 4,5-disubstituted 1,2,3-thiadiazoles through methods like the Hurd-Mori reaction provides a broader scope for exploring the chemical space. chemicalbook.comresearchgate.netresearchgate.net This reaction involves the cyclization of hydrazones derived from ketones with an α-methylene group in the presence of thionyl chloride. chemicalbook.comresearchgate.netresearchgate.net By starting with different ketones, a variety of substituents can be introduced at both the 4- and 5-positions of the 1,2,3-thiadiazole ring.
Another approach involves the modification of the 5-methyl group. While direct functionalization of the methyl group can be challenging, it is possible to synthesize analogues with different alkyl or functionalized alkyl groups at the 5-position by selecting the appropriate starting materials for the thiadiazole ring synthesis.
The synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles from 2-cyanothioacetamides under diazo group transfer conditions also presents a pathway to introduce different functionalities. nih.gov These amino and cyano groups can then serve as handles for further derivatization.
Table 2: Synthetic Strategies for Introducing Substituent Diversity on the 1,2,3-Thiadiazole Core
| Synthetic Method | Position(s) Modified | Type of Substituents Introduced | Reference |
|---|---|---|---|
| Hydrazone formation | 4-carbohydrazide | Aryl, heteroaryl, alkyl groups via aldehydes/ketones | mdpi.comnih.gov |
| Hurd-Mori Reaction | 4 and 5 | Varied substituents from precursor ketones | chemicalbook.comresearchgate.netresearchgate.net |
| Diazo Transfer on 2-Cyanothioacetamides | 4 and 5 | Cyano and amino groups for further functionalization | nih.gov |
Through these and other synthetic methodologies, a vast chemical space around the 1,2,3-thiadiazole core can be systematically explored, enabling the fine-tuning of molecular properties for various applications.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide in solution. Both ¹H and ¹³C NMR are employed to map the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum, the methyl (CH₃) protons attached to the thiadiazole ring would typically appear as a sharp singlet. The protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) would produce distinct signals, often appearing as broad singlets due to quadrupole effects and chemical exchange. The chemical shifts for these NH and NH₂ protons can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information. It would show distinct signals for the methyl carbon, the two carbons of the thiadiazole ring (C4 and C5), and the carbonyl carbon (C=O) of the hydrazide group. The carbonyl carbon signal is characteristically found in the downfield region of the spectrum. Analysis of derivatives, such as N'-(substituted)-5-methyl-1,2,3-thiadiazole-4-carbohydrazides, confirms the successful synthesis and structural integrity of the core molecule. researchgate.net For instance, in related 1-(1,2,3-thiadiazolylcarbonyl)-4-(1,2,3-thiadiazolyl)semicarbazide derivatives, the carbonyl and thiadiazole carbon signals are observed between 142.1 and 160.4 ppm, while NH proton signals appear in the range of 8.5–10.9 ppm. researchgate.net
Table 1: Expected NMR Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | CH₃ (Methyl) | ~2.5-3.0 | Singlet |
| ¹H | NH (Amide) | Variable, downfield | Broad Singlet |
| ¹H | NH₂ (Hydrazine) | Variable, downfield | Broad Singlet |
| ¹³C | CH₃ (Methyl) | ~15 | Quartet (in ¹H-coupled) |
| ¹³C | C4-Thiadiazole | ~135-145 | Singlet |
| ¹³C | C5-Thiadiazole | ~150-160 | Singlet |
| ¹³C | C=O (Carbonyl) | ~160-165 | Singlet |
Note: Expected values are based on general chemical shift ranges and data from closely related structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands would include:
N-H Stretching: The hydrazide group (-CONHNH₂) would exhibit strong to medium absorption bands in the region of 3100-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C=O Stretching: A strong absorption band, characteristic of the carbonyl group in the hydrazide moiety, is expected to appear in the range of 1640-1680 cm⁻¹.
C=N and C=C Stretching: Vibrations associated with the thiadiazole ring would appear in the 1400-1600 cm⁻¹ region.
C-H Stretching and Bending: Absorptions corresponding to the methyl group's C-H bonds would be observed around 2900-3000 cm⁻¹ (stretching) and 1375-1450 cm⁻¹ (bending).
Spectroscopic analysis of derivatives confirms the presence of these core functional groups, providing evidence of the carbohydrazide's structural integrity within the larger molecule. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is utilized to determine the exact molecular weight of this compound and to gain insight into its structural composition through fragmentation analysis. The molecular formula of the compound is C₄H₆N₄OS, giving it a theoretical monoisotopic mass of approximately 158.03 g/mol .
High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental formula. In techniques like electrospray ionization (ESI), the molecule would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 159.04. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation by showing the loss of characteristic fragments, such as the hydrazide group or the methyl group. This technique is consistently used to confirm the structures of synthesized derivatives of this compound. researchgate.netresearchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a crystal structure for the parent this compound is not described in the provided results, the structure of a direct derivative, N-(tert-butyl)-N'-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide, has been successfully characterized. researchgate.netresearchgate.neturfu.ru
This analysis provides unambiguous proof of the core this compound framework. researchgate.net The study of the derivative revealed a triclinic crystal system with the space group P-1. researchgate.netresearchgate.net Such analyses also detail intermolecular interactions, like hydrogen bonds, which govern the packing of molecules in the crystal lattice. researchgate.net This information is crucial for understanding the compound's solid-state properties and intermolecular behavior.
Table 2: Crystallographic Data for a Derivative: N-(tert-butyl)-N'-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide researchgate.netresearchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.464(2) |
| b (Å) | 10.192(2) |
| c (Å) | 11.757(2) |
| α (°) | 68.48(3) |
| β (°) | 76.31(3) |
| γ (°) | 80.86(3) |
| V (ų) | 2024.6(10) |
| Z | 2 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of this compound. The experimental results are compared against the theoretical values calculated from its molecular formula, C₄H₆N₄OS.
This comparison serves as a crucial check for purity and confirms that the synthesized compound has the correct elemental composition. For a pure sample, the experimental values should agree with the theoretical percentages to within a narrow margin (typically ±0.4%). This method is a standard procedure for the characterization of new thiadiazole compounds and their derivatives. researchgate.net
Table 3: Theoretical Elemental Composition of this compound (C₄H₆N₄OS)
| Element | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 48.044 | 30.39 |
| Hydrogen (H) | 1.008 | 6.048 | 3.82 |
| Nitrogen (N) | 14.007 | 56.028 | 35.43 |
| Oxygen (O) | 15.999 | 15.999 | 10.12 |
| Sulfur (S) | 32.06 | 32.06 | 20.28 |
| Total | 158.18 | 100.00 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is widely used for rapid, qualitative monitoring of chemical reactions. researchgate.net By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized. The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.
Column Chromatography: This technique is employed for the purification of the crude product on a larger scale. By passing the compound through a stationary phase (like silica gel) with a liquid mobile phase, impurities can be separated from the desired compound based on differences in their polarity and affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC provides a highly sensitive and quantitative measure of purity. A sample is analyzed to produce a chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all peaks. This allows for a precise determination of the compound's purity level.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of heterocyclic compounds like thiadiazoles. These methods are used to determine electronic structure, molecular orbital energies, and other key physicochemical parameters. For instance, quantum calculations have been applied to various 1,3,4-thiadiazole (B1197879) and 1,3-thiazole derivatives to elucidate their molecular geometries and properties. tandfonline.comnih.gov
Density Functional Theory (DFT) Applications in Thiadiazole Chemistry
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of thiadiazole derivatives. DFT calculations have been successfully employed to study the geometry, vibrational frequencies, and physiochemical properties of newly synthesized 1,3,4-thiadiazole molecules. nih.gov In these studies, a specific functional and basis set, such as B3LYP/6-311++G(d,p), is used to perform the calculations, and the theoretical results are often compared with experimental data from techniques like FT-IR, 1H-NMR, and 13C-NMR to validate the computational model. nih.gov
DFT has also been used to design and study energetic materials based on the 1,2,3-triazole ring, which shares some structural similarities with the thiadiazole system. nih.gov These studies calculate macroscopic properties like heat of formation and detonation performance, alongside microscopic factors such as frontier molecular orbitals and surface electrostatic potential, to identify materials with desirable characteristics. nih.gov For a positional isomer, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, DFT studies were conducted on the 1,2,4-triazole (B32235) derivatives synthesized from it, demonstrating the utility of this method in characterizing related molecular systems. mdpi.com
Table 1: Sample DFT Calculated Properties for a 1,2,3-Triazole Derivative Note: The following data is for a designed energetic compound based on a 1,2,3-triazole parent structure, not 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide, and is presented for illustrative purposes. nih.gov
| Compound ID | Heat of Formation (solid, kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
|---|---|---|---|
| PA-6 | - | 9.31 | 39.93 |
| PA-13 | 972.97 | - | - |
| PA-14 | 1023.62 | - | - |
| PA-15 | 1069.24 | - | - |
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking are powerful tools for predicting how a molecule might interact with a biological target, such as a protein or enzyme. This is particularly relevant in drug discovery. Numerous studies have applied molecular docking to various thiadiazole derivatives to predict their binding affinities and modes of interaction with specific biological targets. uowasit.edu.iqmdpi.comresearchgate.netresearchgate.net
In a typical docking study, the three-dimensional structure of the ligand (the thiadiazole derivative) is placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction. uowasit.edu.iqresearchgate.net These simulations can also reveal specific interactions, such as hydrogen bonds, between the ligand and amino acid residues in the protein's active site. uowasit.edu.iqnih.gov For example, docking studies on 1,2,4-thiadiazole (B1232254) derivatives identified a key hydrogen bond interaction with a specific glutamine residue in the human A3 adenosine (B11128) receptor, helping to explain the compound's binding affinity and selectivity. nih.gov
Table 2: Sample Molecular Docking Scores for 1,3,4-Thiadiazole Derivatives against ADP-sugar Pyrophosphatase Note: The data below is for substituted 1,3,4-thiadiazole derivatives, not the subject compound, and illustrates typical results from docking studies. uowasit.edu.iqresearchgate.net
| Compound ID | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) |
|---|---|---|
| L3 (5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol) | -8.9 | -31.5 |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt and their relative energies. This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.
Computational methods can be used to map the potential energy surface of a molecule, identifying low-energy, stable conformations. For example, a study on 1,2,4- and 1,3,4-thiadiazole regioisomers used the PM3 semi-empirical method to calculate the heat of formation for different conformations. nih.gov This analysis revealed that the more potent isomer was also more thermodynamically stable by a significant margin, and its lowest energy conformer was used for subsequent docking studies. nih.gov Such analyses help to understand the relationship between a molecule's structure, stability, and its interactions with biological systems.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry can provide deep insights into the mechanisms of chemical reactions, including the synthesis of heterocyclic rings. While specific computational studies on the reaction mechanisms for forming this compound were not identified, the primary synthetic route for the 1,2,3-thiadiazole (B1210528) ring is the Hurd-Mori reaction. e-bookshelf.deresearchgate.netisres.org This reaction involves the cyclization of hydrazones with thionyl chloride. e-bookshelf.deresearchgate.net
Theoretical studies can model such reaction pathways, calculating the energies of reactants, transition states, and products to determine the reaction's feasibility and kinetics. These studies can elucidate the step-by-step process of bond formation and breaking, providing a molecular-level understanding that complements experimental observations. For example, computational analysis could be used to investigate the transition state of the cyclization step in the Hurd-Mori synthesis, helping to explain how different substituents on the hydrazone precursor might affect the reaction yield and rate.
Chemical Reactivity and Mechanistic Insights
Electron Density Distribution and Its Influence on Reactivity
The chemical behavior of 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide is fundamentally governed by the distribution of electron density across its molecular framework. The 1,2,3-thiadiazole (B1210528) ring, a key structural motif, is an electron-deficient heteroaromatic system. This deficiency arises from the presence of three heteroatoms—one sulfur and two nitrogen atoms—which are more electronegative than carbon. Consequently, the electron density is primarily localized on these heteroatoms, particularly the sulfur and nitrogen atoms, leaving the carbon atoms of the ring with a partial positive charge.
The C4 and C5 positions of the 1,2,3-thiadiazole ring are notably electron-deficient. This electronic characteristic renders them susceptible to nucleophilic attack. Conversely, the high electron density on the nitrogen atoms makes them potential sites for electrophilic attack.
Table 1: Predicted Electron Density and Reactivity Sites of this compound
| Atom/Group | Predicted Electron Density | Influence on Reactivity |
| N1, N2 (Thiadiazole) | High | Prone to electrophilic attack and coordination with metal ions. |
| S (Thiadiazole) | High | Contributes to the overall aromaticity and can be a site for oxidation. |
| C4 (Thiadiazole) | Low | Susceptible to nucleophilic attack. |
| C5 (Thiadiazole) | Low (slightly increased by -CH₃) | A potential site for nucleophilic substitution. |
| Carbonyl Carbon (Carbohydrazide) | Low | Electrophilic center, susceptible to nucleophilic attack. |
| Hydrazinyl Nitrogens (-NHNH₂) | High (lone pairs) | Nucleophilic centers, crucial for condensation reactions. |
Mechanisms of Key Reactions (e.g., Condensation, Cyclization)
The carbohydrazide (B1668358) functional group is a key driver of the reactivity of this compound, enabling a variety of chemical transformations, most notably condensation and cyclization reactions.
Condensation Reactions:
The terminal amino group (-NH₂) of the carbohydrazide moiety is highly nucleophilic and readily undergoes condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds under acidic or basic catalysis and results in the formation of a hydrazone derivative.
The general mechanism for the acid-catalyzed condensation is as follows:
Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The nucleophilic terminal nitrogen atom of the carbohydrazide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom.
Dehydration: The intermediate loses a molecule of water to form the stable hydrazone product.
Cyclization Reactions:
The hydrazone derivatives formed from the condensation reactions can subsequently undergo intramolecular cyclization to form various heterocyclic systems. The specific conditions and the nature of the substituents determine the resulting heterocyclic ring. For instance, these hydrazones can be used as precursors for the synthesis of other five- or six-membered heterocyclic rings, further expanding the chemical diversity accessible from this starting material.
Role of the Carbohydrazide Moiety in Enabling Further Chemical Transformations
The carbohydrazide moiety (-CONHNH₂) is a versatile functional group that serves as a synthetic handle for a wide array of chemical transformations, significantly expanding the synthetic utility of this compound.
The primary role of the carbohydrazide group is to act as a potent nucleophile through its terminal amino group. This nucleophilicity is the basis for its condensation reactions with carbonyl compounds to form stable hydrazones. These resulting hydrazones are not merely final products but are valuable intermediates for the synthesis of more complex molecules.
Furthermore, the carbohydrazide functionality can participate in reactions with various electrophiles to introduce new functional groups and build more elaborate molecular architectures. For example, it can react with isocyanates and isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively. These derivatives are also important precursors for the synthesis of various biologically active heterocyclic compounds.
Table 2: Key Transformations Enabled by the Carbohydrazide Moiety
| Reactant | Reaction Type | Product Type |
| Aldehydes/Ketones | Condensation | Hydrazones |
| Acid chlorides/Anhydrides | Acylation | N-Acylhydrazides |
| Isocyanates | Addition | Semicarbazides |
| Isothiocyanates | Addition | Thiosemicarbazides |
| Dicarbonyl compounds | Condensation/Cyclization | Pyrazoles, Pyridazinones |
Stability Profile and Degradation Pathways under Diverse Chemical Conditions
The stability of this compound is influenced by the inherent properties of both the 1,2,3-thiadiazole ring and the carbohydrazide functional group.
1,2,3-Thiadiazole Ring Stability: The 1,2,3-thiadiazole ring is generally considered to be a relatively stable aromatic system. However, it can be susceptible to degradation under certain conditions. For instance, some 1,2,3-thiadiazoles are known to undergo thermal or photochemical extrusion of molecular nitrogen (N₂) to form a reactive thioketene intermediate, which can then undergo further reactions. The presence of substituents on the ring can influence the stability and the conditions required for such decomposition.
Carbohydrazide Moiety Stability: The carbohydrazide group is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strong acidic or basic conditions.
Acidic Conditions: In the presence of strong acids, the amide bond of the carbohydrazide can be cleaved through hydrolysis to yield the corresponding carboxylic acid (5-methyl-1,2,3-thiadiazole-4-carboxylic acid) and hydrazine (B178648).
Basic Conditions: Under strong basic conditions, hydrolysis can also occur, leading to the formation of the carboxylate salt and hydrazine.
Advanced Research Applications and Potential
Role as a Privileged Scaffold in Organic and Medicinal Chemistry Research
The 1,2,3-thiadiazole (B1210528) ring system, a core component of 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide, is increasingly recognized as a "privileged scaffold" in the realms of organic and medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of novel bioactive compounds. The utility of the thiadiazole core lies in its unique chemical properties and its ability to be flexibly modified by medicinal chemists. nih.govresearchgate.net
The 1,2,3-thiadiazole moiety, in particular, has demonstrated significant potential in the design of new molecules with potential antimicrobial activity. mdpi.com The combination of the hydrazide-hydrazone and 1,2,3-thiadiazole moieties is believed to produce beneficial biological effects. mdpi.com This has led to the exploration of 1,2,3-thiadiazole derivatives in the development of new therapeutic agents.
While the broader class of 1,3,4-thiadiazoles has been extensively reviewed as a privileged scaffold with a wide range of biological activities including anticancer, antibacterial, and antifungal properties, the 1,2,3-thiadiazole isomer present in this compound also holds considerable promise. nih.govresearchgate.netbenthamscience.com The structural versatility of thiadiazole derivatives allows for the fine-tuning of their pharmacological effects, making them valuable candidates for drug development.
Application as a Key Intermediate and Building Block in Complex Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its bifunctional nature, possessing both a reactive carbohydrazide (B1668358) group and a stable thiadiazole ring, makes it a valuable building block for constructing more elaborate chemical structures.
A significant application of this compound is as a key intermediate in the synthesis of fezolinetant (B607441), a selective antagonist of the NK-3 receptor. google.comgoogle.com Fezolinetant is a therapeutic compound under investigation for the treatment and/or prevention of sex hormone-dependent diseases. google.comgoogle.com The synthesis of fezolinetant and its deuterated forms relies on the availability of high-purity 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) (an isomer of the subject compound, but illustrating the importance of this chemical class as intermediates). google.comgoogle.com
The carbohydrazide functional group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which can then be further modified or cyclized to generate a diverse array of heterocyclic compounds. mdpi.com This reactivity is fundamental to its utility as a building block in the synthesis of novel chemical entities with potential biological activities.
| Application | Role of this compound | End Product Example |
| Pharmaceutical Synthesis | Key Intermediate | Fezolinetant (via an isomer) google.comgoogle.com |
| Heterocyclic Synthesis | Building Block for Hydrazone Formation | Various bioactive hydrazone derivatives mdpi.com |
Synthetic Precursor in Agrochemical Research (e.g., for Fungicides, Herbicides, Plant Activators)
The 1,2,3-thiadiazole moiety is a recognized pharmacophore in the development of agrochemicals. This compound and its derivatives are valuable precursors in the synthesis of compounds with potential applications as fungicides, herbicides, and plant activators. The development of novel and effective fungicides and bactericides is an urgent task in agriculture due to the emergence of drug resistance and environmental concerns associated with long-term pesticide use. nih.govfrontiersin.org
Research has shown that 1,3,4-thiadiazole (B1197879) derivatives exhibit a broad spectrum of biological activities, including antifungal and plant growth regulatory activities. nih.govfrontiersin.org While the subject compound is a 1,2,3-thiadiazole, this class of compounds is also explored for similar applications. For instance, 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is noted as a building block for the synthesis of fungicides and herbicides, contributing to effective pest management strategies. chemimpex.com
The introduction of a 1,3,4-thiadiazole group into glucoside moieties has been explored to develop new lead compounds with high bioactivity against plant pathogens. nih.govfrontiersin.org This approach of combining a bioactive scaffold with other chemical groups to enhance efficacy is a common strategy in agrochemical research, and this compound can serve as a starting point for such explorations.
| Agrochemical Application | Role of this compound | Example of Derived Compound Class |
| Fungicides | Synthetic Precursor | Novel thiadiazole-based antifungal agents nih.govfrontiersin.orgchemimpex.com |
| Herbicides | Synthetic Precursor | Thiadiazole-containing herbicides chemimpex.com |
| Plant Growth Regulators | Synthetic Precursor | Compounds with plant growth regulatory activity nih.govfrontiersin.org |
Development of Novel Chemical Entities for Further Scientific Exploration
This compound is a valuable starting material for the synthesis of novel chemical entities with potential for further scientific investigation. The inherent reactivity of the carbohydrazide group allows for its derivatization into a wide range of new compounds with diverse functionalities and potential biological activities.
A prominent example is the synthesis of novel hydrazide-hydrazone derivatives. By condensing 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with various aldehydes, researchers have created a series of new compounds. mdpi.com These novel hydrazide-hydrazones have been screened for their in vitro antimicrobial activity, with some derivatives showing promising effects, particularly against Gram-positive bacteria. mdpi.com
The exploration of such new derivatives is driven by the ongoing need for new molecules with potential therapeutic applications, especially in the face of rising antimicrobial resistance. mdpi.com The 1,2,3-thiadiazole scaffold, combined with the hydrazide-hydrazone linkage, provides a fertile ground for the discovery of new bioactive compounds. The synthesis and characterization of these novel entities contribute to the expansion of chemical space and provide new leads for drug discovery and development programs.
| Derivative Class | Synthetic Approach | Potential Application |
| Hydrazide-hydrazones | Condensation with aldehydes mdpi.com | Antimicrobial agents mdpi.com |
| Fused Heterocycles | Cyclization reactions | Various therapeutic areas |
Potential Role in Material Science and Catalyst Development
While the primary research focus for this compound and its analogues has been in the life sciences, there is emerging potential for its application in material science and catalysis. The unique electronic and structural properties of the thiadiazole ring, along with the reactive nature of the carbohydrazide group, make it an interesting candidate for incorporation into advanced materials.
One potential application lies in the development of novel polymers. It has been suggested that 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide can be incorporated into polymers to enhance their thermal stability and mechanical properties. chemimpex.com The heterocyclic ring can impart rigidity and thermal resistance to the polymer backbone, while the carbohydrazide moiety can serve as a reactive site for polymerization or cross-linking.
Furthermore, the nitrogen and sulfur atoms within the thiadiazole ring possess lone pairs of electrons, which could allow them to act as ligands for metal ions. This opens up the possibility of using this compound or its derivatives in the design of novel catalysts. The formation of metal complexes with such ligands could lead to catalysts with unique reactivity and selectivity for various organic transformations. However, it is important to note that this area of research is still in its nascent stages and requires further exploration to fully realize its potential.
Future Perspectives and Challenges in the Research of 5 Methyl 1,2,3 Thiadiazole 4 Carbohydrazide
Advancements in Efficient and Environmentally Benign Synthetic Methodologies
The traditional synthesis of 1,2,3-thiadiazoles, such as the Hurd-Mori reaction which involves the cyclization of hydrazones with reagents like thionyl chloride, remains a foundational method. researchgate.netisres.org However, future research is increasingly focused on developing more efficient and environmentally friendly synthetic routes. The emphasis is on improving yields, reducing the use of hazardous reagents, and simplifying purification processes.
Promising future methodologies include:
Multi-component Reactions (MCRs): Reactions like the Ugi four-component reaction (U-4CR) offer a one-pot synthesis approach, which is highly efficient in terms of atom economy and time. mdpi.com Adapting MCRs for the synthesis of 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide could significantly streamline its production. mdpi.com
Ultrasonic-Assisted Synthesis: The use of ultrasonic irradiation can accelerate reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating. mdpi.com This technique has been successfully applied to the synthesis of other complex heterocyclic systems and represents a viable green alternative. mdpi.com
Green Solvents: Shifting from traditional volatile organic solvents to greener alternatives like ethanol (B145695) is a key aspect of sustainable synthesis. mdpi.com Research has shown that condensation reactions to form thiadiazole derivatives can be effectively carried out in ethanol, reducing the environmental impact. mdpi.com
| Synthetic Method | Description | Potential Advantages | Reference |
| Hurd-Mori Reaction | Cyclization of acylhydrazones using thionyl chloride. | Well-established and widely used for 1,2,3-thiadiazole (B1210528) ring formation. | researchgate.netisres.org |
| Ugi Four-Component Reaction | A one-pot reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid component. | High atom economy, operational simplicity, and rapid access to complex molecules. | mdpi.com |
| Ultrasonic-Assisted Synthesis | Application of ultrasonic waves to provide energy for chemical reactions. | Faster reaction times, higher yields, and milder conditions. | mdpi.com |
Exploration of Novel Derivatization Strategies for Enhanced Chemical Diversity
The carbohydrazide (B1668358) group (-CO-NH-NH₂) in this compound is a highly versatile functional group, making it an excellent starting point for synthesizing a wide array of derivatives. The primary amino group can readily undergo condensation reactions with various electrophiles to expand the chemical diversity of the parent molecule.
Future derivatization strategies will likely focus on:
Hydrazide-Hydrazone Formation: Condensation with a diverse range of substituted aldehydes and ketones is a common and effective method to generate a library of hydrazide-hydrazone derivatives. mdpi.com This approach allows for the systematic modification of the molecule's steric and electronic properties. mdpi.com
Cyclization Reactions: The carbohydrazide moiety can be used as a key intermediate to construct further heterocyclic rings. For instance, reaction with acetic anhydride (B1165640) can lead to the formation of dihydro-1,3,4-thiadiazolyl derivatives. nih.gov
Peptide Coupling: The amino group can be coupled with various carboxylic acids, including amino acids, to create pseudo-peptidic structures, introducing biocompatible moieties to the thiadiazole core. researchgate.net
| Reagent Type | Resulting Moiety | Purpose of Derivatization | Reference |
| Substituted Aldehydes/Ketones | Hydrazide-Hydrazone (Schiff Base) | Introduce diverse aromatic or aliphatic groups to tune properties. | mdpi.com |
| Acetic Anhydride | Dihydro-1,3,4-thiadiazole | Create more complex, fused heterocyclic systems. | nih.gov |
| Carboxylic Acids | Amide/Peptide Bond | Synthesize peptide mimetics or introduce new functional groups. | researchgate.net |
Integration of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding
A thorough understanding of the structure, reactivity, and electronic properties of this compound and its derivatives is crucial for rational design and application. The integration of advanced analytical techniques is indispensable for this purpose.
Spectroscopic Analysis: While standard techniques like FT-IR, ¹H NMR, and ¹³C NMR are essential for routine characterization, advanced methods are needed for more complex structures. mdpi.comresearchgate.net Two-dimensional NMR techniques (e.g., HSQC, HMBC) are critical for unambiguous assignment of signals, especially when dealing with isomers that can form during synthesis. butler.edu
Computational Chemistry: Density Functional Theory (DFT) has become a powerful tool for complementing experimental data. nih.govresearchgate.net Computational studies can predict:
Molecular Geometry: Determining the most stable conformation of the molecule.
Spectroscopic Data: Calculating theoretical vibrational frequencies (FT-IR) and NMR chemical shifts to aid in the interpretation of experimental spectra. nih.gov
Electronic Properties: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. researchgate.net
Reaction Mechanisms: Modeling reaction pathways to predict the feasibility of synthetic routes and understand selectivity.
The synergy between experimental results and theoretical calculations provides a deeper mechanistic insight that can guide future synthetic efforts and the design of molecules with desired properties. researchgate.net
Identification of Emerging Applications in Non-Biological Scientific Domains
While much of the research on thiadiazole derivatives has been biologically focused, there is a growing interest in their application in other scientific fields. The unique electronic properties and structural rigidity of the thiadiazole ring make it a candidate for advanced materials.
Potential non-biological applications include:
Material Science: 1,2,3-Thiadiazole derivatives have been explored for incorporation into polymers to enhance thermal stability and modify mechanical properties. chemimpex.com Their aromatic nature and heteroatom content could also be exploited in the development of organic electronics or materials with non-linear optical (NLO) properties. researchgate.net
Corrosion Inhibition: Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for metals. isres.org The thiadiazole nucleus can adsorb onto metal surfaces, forming a protective layer that prevents corrosion.
Coordination Chemistry: The nitrogen and sulfur atoms in the thiadiazole ring can act as ligands, coordinating with metal ions to form novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or magnetic properties. isres.org
Addressing Challenges in Reaction Selectivity and Yield Optimization
Despite the promise of this compound, its synthesis and derivatization are not without challenges. Addressing these issues is paramount for making these compounds readily accessible for further research and application.
Key challenges include:
Reaction Selectivity:
Regioselectivity: In the synthesis of the 1,2,3-thiadiazole ring via methods like the Hurd-Mori reaction, the formation of isomers is a known issue. For example, the reaction of acetonyl-phthalimidecarboethoxyhydrazone with thionyl chloride yielded a mixture of two thiadiazole isomers. butler.edu Controlling the regioselectivity to obtain the desired 4-carbohydrazide isomer exclusively is a significant hurdle.
Stereoselectivity: The formation of hydrazones from the carbohydrazide can result in E/Z isomers, which may possess different properties and activities. researchgate.net Developing synthetic conditions that favor the formation of a single isomer is often necessary.
Reagent Safety: Classic methods often employ hazardous reagents like thionyl chloride. A major challenge is to replace such chemicals with safer and more environmentally benign alternatives without compromising reaction efficiency. google.com
Overcoming these challenges will require a combination of methodological innovation, mechanistic studies, and the application of process optimization techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
